![molecular formula C8H8N2O B1352284 2-Methoxy-6-methylpyridine-3-carbonitrile CAS No. 72918-03-7](/img/structure/B1352284.png)
2-Methoxy-6-methylpyridine-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Methoxy-6-methylpyridine-3-carbonitrile” is C8H8N2O . The molecular weight is 148.16 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-6-methylpyridine-3-carbonitrile” include a melting point of 56.56° C (predicted), a boiling point of 264.9° C at 760 mmHg (predicted), a density of 1.1 g/cm3 (predicted), and a refractive index of n20D 1.52 (predicted) .
Scientific Research Applications
Synthesis and Structural Analysis
2-Methoxy-6-methylpyridine-3-carbonitrile derivatives have been extensively studied for their synthesis and structural properties. For instance, novel protocols have been developed for synthesizing pyridine derivatives with significant analysis on their X-ray, IR, NMR, and UV–vis spectroscopic properties. These studies highlight the structural features and optical properties, including absorption and fluorescence spectroscopy analysis in various solvents (Jukić et al., 2010; Tranfić et al., 2011).
Cytotoxic Activity Assessment
The cytotoxic activities of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines have been evaluated, revealing promising antiproliferative effects. This indicates the potential of these compounds in cancer therapy research, with certain derivatives exhibiting significant inhibitory concentrations against liver, prostate, and breast cancer cells (Al‐Refai et al., 2019).
Non-Linear Optical Property Study
Research has also been conducted on the non-linear optical properties of 6-Amino-2-methylpyridine-3-carbonitrile dye using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), highlighting its potential applications in photophysical studies and materials science (Sakthi et al., 2017).
Corrosion Inhibition
Studies have demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments, highlighting their potential industrial applications in protecting metals against corrosion. These studies utilized various techniques such as gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization to investigate the adsorption behavior and inhibition efficiency (Ansari et al., 2015; Yadav et al., 2016).
Antibacterial Activity
Research into the antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives synthesized from 2-Methoxy-6-methylpyridine-3-carbonitrile substrates has shown that these compounds exhibit notable antibacterial properties against a range of aerobic and anaerobic bacteria, suggesting their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Safety And Hazards
The safety information for “2-Methoxy-6-methylpyridine-3-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-methoxy-6-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUHMLQSIWHQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415833 | |
Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylpyridine-3-carbonitrile | |
CAS RN |
72918-03-7 | |
Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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